molecular formula C17H17N5O3 B2581069 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1706271-41-1

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2581069
CAS No.: 1706271-41-1
M. Wt: 339.355
InChI Key: DTDJYXDJZOYEEF-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide is a potent and selective small-molecule inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway . This compound has emerged as a crucial research tool in hematology and oncology, specifically for investigating the pathogenesis and treatment of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis. Its mechanism of action involves competitive binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing the constitutive activation of JAK2 that is driven by mutations like JAK2 V617F, a common oncogenic driver in MPNs. By selectively inhibiting JAK2-mediated signaling, this compound enables researchers to dissect the role of this pathway in cell proliferation, survival, and differentiation. Preclinical studies highlight its utility in reducing aberrant erythroid progenitor growth and inhibiting the proliferation of JAK2-dependent cell lines, providing valuable insights for the development of targeted therapeutic strategies. Its research value is further amplified in combination therapy studies, where it is used to explore synergistic effects with other agents to overcome treatment resistance.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-17(11-21-7-3-6-18-21)20-13-8-19-22(9-13)10-14-12-24-15-4-1-2-5-16(15)25-14/h1-9,14H,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDJYXDJZOYEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Its intricate structure suggests potential biological activities, which are currently under investigation in various studies. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₂
Molecular Weight 318.36 g/mol
LogP 4.7126
PSA (Polar Surface Area) 71.03 Ų

The compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a pyrazole framework, which is known for its diverse pharmacological activities.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum . These findings suggest that the compound may possess similar antiparasitic properties.

Anticancer Properties

The biological activity of pyrazole derivatives extends to anticancer effects as well. A study indicated that certain pyrazole compounds can induce autophagy in cancer cells, which may contribute to their cytotoxicity . The mechanism involves modulation of cellular pathways that lead to apoptosis in cancerous cells while sparing normal cells from toxicity.

Antimicrobial Activity

Pyrazole derivatives have been reported to exhibit antimicrobial properties against various bacterial strains. In particular, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria . The structural features of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Study on Cytotoxicity and Autophagy Induction

A comprehensive study assessed the cytotoxicity of various pyrazole derivatives, including those related to this compound. The results indicated that some compounds induced autophagy in cancer cells while exhibiting low toxicity towards human cells . This dual action highlights the potential therapeutic applications of these compounds in cancer treatment.

Research on Antiparasitic Effects

Another significant study focused on the antiparasitic activity of pyrazole derivatives against T. cruzi. The compounds displayed low micromolar potencies with minimal cytotoxic effects on mammalian cells . This selective toxicity makes them promising candidates for further development as antiparasitic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be extrapolated from related molecules:

Compound 5 from

  • Structure : 1-(((2R,3R)-3-(4-Hydroxy-3-methoxyphenyl)-6-((2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl) dodecanedioate.
  • Key Differences: The target compound lacks the extended dodecanedioate chain and flavanol-derived chroman-4-one moiety present in Compound 3. Compound 5 exhibits additional hydroxyl and methoxy groups, enhancing its hydrogen-bonding capacity .
  • Synthesis : Compound 5 was synthesized in 26% yield , suggesting that modifications to the benzodioxin core (e.g., alkylation or esterification) are feasible but may require optimization for the target molecule.

General Pyrazole-Acetamide Derivatives

  • Hydrogen-Bonding Patterns : Pyrazole-acetamide derivatives often form robust hydrogen-bonding networks, as observed in crystal structures analyzed via graph-set theory . The target compound’s pyrazole nitrogen atoms and acetamide carbonyl are likely to participate in similar interactions.
  • Thermodynamic Stability : Derivatives with shorter alkyl linkers (e.g., methyl vs. dodecanedioate in Compound 5) typically exhibit higher melting points and crystallinity due to reduced conformational flexibility .

Challenges and Limitations in Comparative Analysis

  • Lack of Direct Data : The absence of experimental data (e.g., IC₅₀ values, solubility, or crystallographic coordinates) for the target compound precludes a quantitative comparison with analogs.

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